4-Cyclopentylmorpholine
Overview
Description
4-Cyclopentylmorpholine is an organic compound with the chemical formula C10H19NO. It is a cyclic amine that has gained attention due to its potential therapeutic and industrial applications . This compound is characterized by a morpholine ring substituted with a cyclopentyl group, making it a unique structure among morpholine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclopentylmorpholine can be synthesized by reacting cyclopentanone with sodium quinolate in an appropriate solvent . The reaction typically involves the following steps:
Formation of the intermediate: Cyclopentanone reacts with sodium quinolate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis in a chemical laboratory involves careful control of reaction conditions to ensure safety and yield .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the cyclopentyl or morpholine ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylmorpholine oxides, while reduction may produce cyclopentylmorpholine hydrides.
Scientific Research Applications
4-Cyclopentylmorpholine has diverse applications in scientific research, including:
Chemistry: It is used as a catalyst and solvent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in drug synthesis and development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclopentylmorpholine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with receptors and enzymes, influencing various biochemical processes . The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler structure without the cyclopentyl group.
Cyclopentylamine: Contains the cyclopentyl group but lacks the morpholine ring.
N-Methylmorpholine: A morpholine derivative with a methyl group instead of a cyclopentyl group.
Uniqueness
4-Cyclopentylmorpholine is unique due to the presence of both the morpholine ring and the cyclopentyl group, which imparts distinct chemical and physical properties. This combination makes it a versatile compound with a wide range of applications in various fields.
Properties
IUPAC Name |
4-cyclopentylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSGOPRYLPXKNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540515 | |
Record name | 4-Cyclopentylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39198-78-2 | |
Record name | 4-Cyclopentylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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